TF-3-G-cThea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

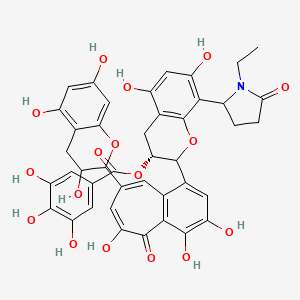

C42H37NO17 |

|---|---|

Molecular Weight |

827.7 g/mol |

IUPAC Name |

[(3R)-8-(1-ethyl-5-oxopyrrolidin-2-yl)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C42H37NO17/c1-2-43-22(3-4-33(43)53)35-25(47)14-24(46)21-13-32(59-42(57)16-7-26(48)36(54)27(49)8-16)40(60-41(21)35)19-11-29(51)38(56)34-18(19)5-15(6-28(50)37(34)55)39-30(52)12-20-23(45)9-17(44)10-31(20)58-39/h5-11,14,22,30,32,39-40,44-49,51-52,54,56H,2-4,12-13H2,1H3,(H,50,55)/t22?,30?,32-,39?,40?/m1/s1 |

InChI Key |

JQIBAGXCSIEVKW-ZSOOZBGXSA-N |

Isomeric SMILES |

CCN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C5C=C(C=C(C6=O)O)C7C(CC8=C(C=C(C=C8O7)O)O)O)O)O)O)O |

Canonical SMILES |

CCN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C5C=C(C=C(C6=O)O)C7C(CC8=C(C=C(C=C8O7)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Theaflavins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavins, the polyphenolic compounds responsible for the characteristic color and astringent taste of black tea, have garnered significant scientific interest for their potential health benefits. While the user's query specified "TF-3-G-cThea," this nomenclature does not correspond to a standard identified theaflavin derivative in the scientific literature. It is plausible that this term is a non-standard reference to one of the well-characterized theaflavin gallates. This guide provides a comprehensive overview of the mechanisms of action for the primary theaflavin derivatives: theaflavin (TF1), theaflavin-3-gallate (TF2a), theaflavin-3'-gallate (TF2b), and theaflavin-3,3'-digallate (TF3 or TFDG). These compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant and Pro-oxidant Activities

Theaflavins are potent antioxidants, capable of scavenging a variety of reactive oxygen species (ROS)[1]. Their antioxidant capacity is attributed to the presence of multiple hydroxyl groups in their chemical structure[2]. The relative antioxidant activity of the major theaflavin derivatives has been ranked as TFDG > TF2a/TF2b > TF1[3].

Interestingly, under certain conditions, theaflavin-3-gallate (TF2a) and theaflavin-3'-gallate (TF2b) can also exhibit pro-oxidant properties. In vitro studies have shown that these compounds can generate hydrogen peroxide and superoxide anions, leading to oxidative stress, particularly in cancer cells[4][5]. This pro-oxidant activity is believed to contribute to their cytotoxic effects against tumor cells[4].

Quantitative Data on Antioxidant Activity

| Compound | IC50 for Superoxide Radical Scavenging (µmol/L) | IC50 for Singlet Oxygen Scavenging (µmol/L) | IC50 for Hydrogen Peroxide Scavenging (µmol/L) | IC50 for Hydroxyl Radical Scavenging (µmol/L) |

| Theaflavin-3,3'-digallate (TFDG) | 26.7[6] | 0.83[6] | 0.39[6] | 25.07[6] |

Anti-inflammatory Mechanisms

Theaflavins exert anti-inflammatory effects through the modulation of key signaling pathways. Theaflavin-3,3'-digallate (TFDG) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells[6]. This inhibition is achieved by preventing the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by suppressing the expression of JNK and p38 MAP kinases, as well as the nuclear translocation of NF-κB[6].

Signaling Pathway for Anti-inflammatory Action of TFDG

Caption: TFDG inhibits LPS-induced inflammation by suppressing JNK/p38 and NF-κB signaling.

Anticancer Mechanisms of Action

The anticancer properties of theaflavins are multifaceted and involve the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Induction of Apoptosis

All four major theaflavin derivatives have been shown to reduce the viability of ovarian cancer cells at lower concentrations than in normal ovarian cells[7]. The mechanisms through which they induce apoptosis differ slightly. Theaflavin (TF1) primarily mediates apoptosis via the intrinsic pathway, while the other three derivatives (TF2a, TF2b, and TFDG) utilize both the intrinsic and extrinsic pathways[7].

A pro-oxidant mechanism has been proposed for theaflavin-3-gallate and theaflavin-3'-gallate, where the generation of ROS leads to the depletion of intracellular glutathione (GSH), an important antioxidant, making cancer cells more susceptible to apoptosis[4].

Inhibition of Angiogenesis

Theaflavins can also impair tumor angiogenesis. Theaflavin (TF1) inhibits the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs) by reducing the secretion of vascular endothelial growth factor (VEGF) in a manner independent of hypoxia-inducible factor 1α (HIF-1α)[7]. In contrast, the other three theaflavin derivatives inhibit tube formation in a HIF-1α-dependent manner[7].

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of theaflavin derivatives for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Hoechst 33342 Staining)

-

Treat cells with theaflavin derivatives for 24 hours.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with Hoechst 33342 solution (10 µg/mL) for 10 minutes in the dark.

-

Wash the cells with PBS and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Tube Formation Assay

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with theaflavin derivatives and a pro-angiogenic factor (e.g., VEGF).

-

Incubate for 6-8 hours and observe the formation of capillary-like structures using a microscope.

-

Quantify the tube formation by measuring the total tube length or the number of branch points.

Signaling Pathway for Anticancer Effects of Theaflavins

Caption: Theaflavins induce apoptosis and inhibit angiogenesis through distinct pathways.

Conclusion

Theaflavin derivatives found in black tea exhibit a remarkable array of biological activities with significant potential for therapeutic applications. Their mechanisms of action are complex and involve the modulation of multiple cellular processes, including redox balance, inflammation, apoptosis, and angiogenesis. While the specific compound "this compound" remains unidentified in the current literature, the extensive research on the primary theaflavins provides a strong foundation for understanding the potential pharmacological properties of related compounds. Further research is warranted to fully elucidate the therapeutic potential of these natural products in various disease models.

References

- 1. Theaflavin-3-gallate - LKT Labs [lktlabs.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theaflavin-3-gallate and theaflavin-3'-gallate, polyphenols in black tea with prooxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Inhibitory Effects of the Four Main Theaflavin Derivatives Found in Black Tea on Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 3'-O-sulfated Thomsen-Friedenreich Antigen Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of a 3'-O-sulfated Thomsen-Friedenreich (TF) antigen analogue. The TF antigen (β-ᴅ-Gal-(1→3)-α-ᴅ-GalNAc) is a significant carbohydrate antigen expressed on the surface of most human cancer cells. Its interaction with galectins, particularly galectin-1 and galectin-3, is implicated in tumor cell aggregation and metastasis. The sulfated analogue described herein is a valuable tool for studying these interactions in greater detail.

Synthesis

An efficient, scalable synthesis for a 3'-O-sulfated TF antigen equipped with a triethylene glycol-azide (TEG-N₃) linker has been developed.[1][2][3] This linker facilitates the conjugation of the antigen to other molecules for further studies. The synthesis comprises eight steps starting from a known N-Troc-protected galactosamine donor, achieving a high overall yield.[1] Key steps in the synthesis include the introduction of the spacer and the galactose moiety using thioglycoside donors, followed by a regioselective 3'-O-sulfation.[1][2][3]

-

Glycosylation with TEG-N₃ acceptor: An N-Troc-protected galactosamine donor is reacted with a TEG-N₃ acceptor in the presence of N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (AgOTf) as promoters. This step introduces the linker.

-

Removal of protecting groups: The Troc and DTBS protecting groups are removed in a single pot.

-

Acetylation: The intermediate is acetylated without purification.

-

Glycosylation with galactose donor: A second glycosylation reaction is performed to introduce the galactose moiety.

-

Deprotection: The protecting groups are removed.

-

Tin activation: The hydroxyl group at the 3' position is activated using dibutyltin oxide.

-

Regioselective sulfation: The activated intermediate is treated with a sulfur trioxide-trimethylamine complex to introduce the sulfate group at the 3' position.

-

Purification: The final product is purified by flash chromatography.

This synthetic route has been successfully scaled to produce gram quantities of the target molecule.[1]

Caption: Synthetic workflow for the 3'-O-sulfated TF antigen analogue.

Characterization

The structure of the synthesized 3'-O-sulfated TF antigen analogue was confirmed through various analytical techniques.

| Step | Product | Yield | Analytical Data |

| Glycosylation (Spacer) | TEG-N₃ linked galactosamine | 85% | ¹H NMR, ¹³C NMR |

| Glycosylation (Galactose) | Protected Disaccharide | 79% | ¹H NMR, ¹³C NMR |

| Sulfation | 3'-O-sulfated TF antigen analogue | 66% | ¹H NMR, ¹³C HSQC, HRMS |

| Overall Yield | 3'-O-sulfated TF antigen analogue | 20% |

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded to confirm the structure of the intermediates and the final product. A clear downfield shift of the H-3'/C-3' signal in the ¹H,¹³C HSQC spectrum of the final product compared to the unsulfated precursor confirmed the regioselective 3'-O-sulfation.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS was used to confirm the molecular weight of the final product and indicated the presence of a single sulfate group.[1]

Biological Activity and Signaling

The TF antigen is known to play a role in cancer progression through its interaction with galectins.[4][5] This interaction can lead to tumor cell aggregation and metastasis.[4] The availability of synthetic TF antigens and their analogues, such as the 3'-O-sulfated version, is crucial for studying these interactions and for the development of potential cancer therapies.

While the provided data does not specify the exact signaling pathway for a molecule named "TF-3-G-cThea," research on related compounds like Theaflavin-3,3'-digallate (TF3), a black tea polyphenol, has demonstrated anti-cancer properties.[6] TF3 has been shown to inhibit tumor angiogenesis by down-regulating HIF-1α and VEGF.[6] This is achieved through the inactivation of the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways, as well as suppression of Notch-1 signaling.[6]

Similarly, other natural compounds and their synthetic analogues are known to exert their anti-cancer effects by modulating key signaling pathways. For instance, some compounds induce apoptosis in cancer cells by affecting the PI3K/Akt and MAPK pathways.[7] The STAT3 signaling pathway is another critical target in cancer therapy, with its persistent activation being a hallmark of many cancers.[8][9]

The following diagram illustrates a potential signaling pathway that could be investigated for novel anti-cancer compounds, based on the activity of related molecules like theaflavins.

References

- 1. Synthesis of the 3’-O-sulfated TF antigen with a TEG-N3 linker for glycodendrimersomes preparation to study lectin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of the 3’-O-sulfated TF antigen with a TEG-N3 linker for glycodendrimersomes preparation to study lectin binding [beilstein-journals.org]

- 4. Synthesis of the Thomsen-Friedenreich-antigen (TF-antigen) and binding of Galectin-3 to TF-antigen presenting neo-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TF-3-G-cThea: Discovery, Origin, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Theaflavin-3-gallate-cThea (TF-3-G-cThea), a recently identified theaflavin derivative found in tea. This document details its discovery, chemical origin, and key molecular characteristics. It summarizes available quantitative data, provides detailed experimental protocols for its study, and visualizes relevant biochemical pathways and experimental workflows. As a novel compound, research into its specific biological activities and mechanisms of action is ongoing. This guide synthesizes current knowledge to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

Theaflavins are a class of polyphenolic compounds responsible for the characteristic orange-red color and astringent taste of black tea. Formed during the enzymatic oxidation of catechins in the leaves of Camellia sinensis, these molecules have garnered significant scientific interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Recently, a new class of theaflavin derivatives, N-ethyl-2-pyrrolidinone-substituted flavanols (EPSFs), has been discovered. This compound is a prominent member of this novel family, identified as a theaflavin-3-gallate molecule adducted with a theanine-derived N-ethyl-2-pyrrolidinone moiety. These compounds are increasingly recognized as important markers related to the storage and processing of tea.

Discovery and Origin

The discovery of this compound and related EPSFs is a recent development in tea chemistry. These compounds are not typically found in fresh tea leaves but are formed during storage and thermal processing.[1]

Origin:

The formation of this compound is a result of a chemical reaction between theaflavin-3-gallate (TF-3-G) and theanine, a major amino acid in tea. During storage or heating, theanine can be converted into N-ethyl-2-pyrrolidinone. This derivative then reacts with theaflavin-3-gallate to form the stable adduct, this compound. This process is understood to be a non-enzymatic reaction.

The proposed biosynthetic pathway is a multi-step process. Initially, during the fermentation of black tea, catechins such as epicatechin gallate (ECG) and epigallocatechin (EGC) are oxidized by polyphenol oxidase (PPO) and peroxidase (POD) to form theaflavin-3-gallate. Subsequently, during storage or thermal processing, theanine undergoes a transformation to form an N-ethyl-2-pyrrolidinone ring structure, which then covalently binds to the theaflavin-3-gallate backbone.

Quantitative Data

Quantitative data for this compound is still emerging due to its recent discovery. However, data from closely related compounds and its parent molecule, theaflavin-3-gallate, provide valuable insights into its potential bioactivity.

Table 1: Bioactivity of this compound and Related Compounds

| Compound | Assay | Target/Cell Line | Result (IC50/EC50) | Reference |

| isoneoTF-3-G | Proliferation Inhibition | HCT116 (human colon carcinoma) | 56.32 ± 0.34 μM | [2] |

| Theaflavin-3-gallate (TF-3-G) | Proliferation Inhibition | HCT116 (human colon carcinoma) | 49.57 ± 0.54 μM | [2] |

| R-EGCG-cThea | α-glucosidase inhibition | - | 70.3 μM | [3] |

| S-EGCG-cThea | α-glucosidase inhibition | - | 161.7 μM | [3] |

Table 2: Antioxidant Activity of Parent Theaflavins

| Compound | Assay | Result (IC50) | Reference |

| Theaflavin (TF1) | Superoxide radical scavenging | 14.50 μmol/L | [4] |

| Theaflavin-3-gallate (TF2A) | Superoxide radical scavenging | 40.61% that of EGCG | [4] |

| Theaflavin-3'-gallate (TF2B) | Superoxide radical scavenging | 58.30% that of EGCG | [4] |

| Theaflavin-3,3'-digallate (TF3) | Hydrogen peroxide scavenging | Lowest IC50 among TFs | [4] |

| Theaflavin-3,3'-digallate (TF3) | Hydroxyl radical scavenging | Lowest IC50 among TFs | [4] |

Experimental Protocols

Isolation and Purification of this compound from Tea

This protocol is adapted from methods used for the isolation of N-ethyl-2-pyrrolidinone-substituted flavanols.

-

Extraction: Black tea leaves are powdered and extracted with a 70% aqueous ethanol solution. The extraction is typically performed using sonication at a controlled temperature (e.g., 60°C) for approximately 40 minutes. This process is repeated, and the extracts are combined.

-

Caffeine Removal: The crude extract is concentrated under reduced pressure and then partitioned with an equal volume of chloroform to remove caffeine. The aqueous layer is retained.

-

Fractionation: The caffeine-free aqueous layer is then partitioned with ethyl acetate. The ethyl acetate fraction, containing theaflavins and their derivatives, is collected and evaporated to dryness.

-

Chromatographic Separation: The dried ethyl acetate fraction is subjected to column chromatography for further purification. A common choice is a Sephadex LH-20 column with ethanol as the eluent. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Preparative HPLC: Fractions enriched with this compound are further purified using semi-preparative or preparative HPLC with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic acid) is typically employed.

In Vitro Synthesis of N-Ethyl-2-Pyrrolidinone-Substituted Flavan-3-Ols

This protocol provides a general method for the synthesis of EPSFs, which can be adapted for this compound.

-

Reactants: Theaflavin-3-gallate and theanine are used as the primary reactants.

-

Reaction Conditions: The reaction is typically carried out in an aqueous solution at an elevated temperature (e.g., 120°C). The initial ratio of theaflavin-3-gallate to theanine can be optimized, with a 1:2 ratio being a common starting point. The reaction is allowed to proceed for a set time, for instance, 120 minutes.[5]

-

Purification: The reaction mixture is then purified using the chromatographic methods described in the isolation protocol (Section 4.1).

Analytical Quantification by HPLC

-

Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient elution is performed using a binary solvent system, such as water with 0.5% acetic acid (solvent A) and acetonitrile with 0.5% acetic acid (solvent B).

-

Detection: The elution profile is monitored at a specific wavelength, typically around 280 nm for theaflavins.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard curve prepared from a purified standard of this compound.

Signaling Pathways and Experimental Workflows

Research on the specific signaling pathways modulated by this compound is in its early stages. However, studies on related N-ethyl-2-pyrrolidinone-substituted flavan-3-ols and the parent theaflavins provide valuable starting points for investigation.

NF-κB Signaling Pathway

Studies on R-EGCG-cThea and S-EGCG-cThea have shown that these compounds possess anti-inflammatory properties by suppressing the nuclear factor kappa-B (NF-κB) signaling pathway.[1] They have been observed to inhibit the expression, phosphorylation, and nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide-stimulated macrophages.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a tea matrix.

Caption: A typical experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a novel and intriguing theaflavin derivative with potential significance as a marker for tea storage and processing, and possibly as a bioactive compound. While research into its specific properties is in its infancy, the foundational knowledge of its parent theaflavins and related N-ethyl-2-pyrrolidinone-substituted flavanols provides a strong basis for future investigations. This technical guide serves as a consolidated resource to facilitate further research into the chemistry, pharmacology, and therapeutic potential of this compound. As more data becomes available, a deeper understanding of its role in health and disease will undoubtedly emerge.

References

- 1. N-Ethyl-2-Pyrrolidinone-Substituted Flavan-3-Ols with Anti-inflammatory Activity in Lipopolysaccharide-Stimulated Macrophages Are Storage-Related Marker Compounds for Green Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on In Vitro Preparation and Taste Properties of N-Ethyl-2-Pyrrolidinone-Substituted Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for TF-3-G-cThea (NMR, MS)

A comprehensive analysis of the spectroscopic data for a distinct stereoisomer of Theaflavin-3-Gallate (TF-3-G), identified as isoneoTF-3-G, is presented in this technical guide. The following sections provide detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a workflow for the characterization of this compound, which is of significant interest to researchers in natural product chemistry and drug development.

Spectroscopic Data

The spectroscopic data for isoneoTF-3-G provides a detailed structural elucidation of the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula and mass of isoneoTF-3-G.

| Ion | m/z |

| [M+H]⁺ | 717.1449 |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in Methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopic Data (600 MHz, Methanol-d4)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | 7.96 | s | |

| H-2 | 7.57 | s | |

| H-3 | 7.29 | d | 1.3 |

| H-4 | 6.92 | s | |

| H-5 | 5.41 | q | 6.5 |

| H-6 | 5.27 | s |

¹³C NMR Spectroscopic Data (151 MHz, Methanol-d4)

| Carbon | Chemical Shift (δ, ppm) |

| C-a | 186.23 |

| C-d | 133.58 |

| C-f | 130.57 |

| C-g | 155.85 |

| C-h | 151.93 |

| C-i | 147.32 |

| C-G1 | 167.46 |

| C-G2 | 121.19 |

| C-G4 | 146.52 |

| C-G5 | 140.10 |

| C-G6 | 146.52 |

Experimental Protocols

The following protocols were utilized for the acquisition of the spectroscopic data for isoneoTF-3-G.

Mass Spectrometry

The mass spectrometry analysis was conducted using a UPLC Q-TOF-LC/MS/MS instrument (1290-6540B, Agilent, Santa Clara, CA, USA) equipped with an ECLIPSE PLUS C18 column (1.8 µm, 2.1 × 100 mm). Electron spray ionization (ESI) was used as the ion source.

-

Scan Range: Full MS scans were performed in both positive and negative modes from m/z 100 to 1300 and m/z 100 to 1100, respectively.

-

Gas Temperature: 300 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 10 L/min

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on an AVANCE NEO 600 Digital NMR Spectrometer (Bruker, Fällanden, Switzerland).

-

Solvent: Methanol-d4

-

Frequencies: ¹H and ¹³C resonance frequencies were 600 MHz and 151 MHz, respectively.

-

Reference: Chemical shift values were referenced to Tetramethylsilane (TMS) at 0 ppm.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of isoneoTF-3-G.

References

The Solubility and Stability of Theaflavin-3-G-cThea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Theaflavin-3-G-cThea, a key bioactive compound found in black tea. The information presented herein is intended to support research and development efforts in the fields of pharmaceuticals, nutraceuticals, and other life sciences. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key methodologies.

Solubility Profile

Theaflavin-3-G-cThea, a member of the theaflavin class of polyphenols, exhibits variable solubility depending on the solvent system. Generally, it is more soluble in organic solvents than in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the known solubility of Theaflavin-3-gallate, which is understood to be chemically equivalent to Theaflavin-3-G-cThea for the purposes of this guide.

| Solvent | Solubility (mg/mL) | Citation |

| Dimethylformamide (DMF) | 25 | [1] |

| Dimethyl sulfoxide (DMSO) | 10 | [1] |

| Ethanol | 10 | [1] |

| DMF:PBS (pH 7.2) (1:6) | 0.1 | [1] |

| DMSO & 20% SBE-β-CD in Saline | ≥ 2.5 | [2] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Theaflavin-3-G-cThea based on common laboratory practices.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Theaflavins: A Technical Guide for Researchers

Introduction

Theaflavins are a class of polyphenolic compounds formed during the enzymatic oxidation of catechins in the fermentation of tea leaves, and are characteristic of black tea. These compounds are responsible for the distinct color and flavor of black tea and have garnered significant scientific interest due to their diverse bioactive properties. While the user's query specified "TF-3-G-cThea," a thorough review of the scientific literature did not yield any information on a compound with this specific nomenclature. It is possible that this is a non-standard name or a rare derivative. This guide will therefore focus on the well-characterized and extensively studied theaflavin derivatives: theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (TF3 or TFDG). This document provides a comprehensive overview of the in vitro studies of these theaflavins, with a focus on their anti-inflammatory, antioxidant, anticancer, and antiviral activities. Detailed experimental protocols and data are presented to aid researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Data Presentation: In Vitro Bioactivities of Theaflavins

The following tables summarize the quantitative data from various in vitro studies on theaflavins.

Table 1: Anti-inflammatory Activity of Theaflavins

| Theaflavin Derivative | Cell Line | Assay | Target | IC50 / Effective Concentration | Reference |

| Theaflavin-3,3'-digallate (TFDG) | RAW 264.7 macrophages | LPS-induced NO production | iNOS | Not specified, significant inhibition | [1] |

| Theaflavin-3,3'-digallate (TFDG) | RAW 264.7 macrophages | LPS-induced cytokine expression | TNF-α, IL-1β, IL-6 | Not specified, significant inhibition | [1] |

| Theaflavin | A549 cells | TNF-α-mediated IL-8 expression | IL-8 transcription | Inhibition at 10 and 30 µg/mL | [2] |

Table 2: Antioxidant Activity of Theaflavins

| Theaflavin Derivative | Assay | IC50 Value | Reference |

| Theaflavin-3,3'-digallate (TF3) | H2O2 scavenging | 0.39 µmol/L | [3] |

| Theaflavin-3'-gallate (TF2B) | H2O2 scavenging | 0.39 µmol/L | [3] |

| Theaflavin (TF1) | Superoxide scavenging | Not specified, most effective among TFs | [3] |

| Theaflavin-3,3'-digallate (TF3) | Hydroxyl radical scavenging | Not specified, most effective among TFs | [3] |

| Black Tea Extract | DPPH radical scavenging | 8±1.41 μg/mL | [4] |

Table 3: Anticancer Activity of Theaflavins

| Theaflavin Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |

| Theaflavin-3,3'-digallate (TF3) | SPC-A-1 (lung adenocarcinoma) | Cell viability | 4.78 µM | [5] |

| Theaflavin-3-gallate (TF2A) & Theaflavin-3'-gallate (TF2B) mixture | SPC-A-1 (lung adenocarcinoma) | Cell viability | 6.70 µM | [5] |

| Theaflavin-2 (TF-2) | Various transformed cancer cell lines | Apoptosis induction | Not specified, induced within 3h | [6] |

| Theaflavins | HT1080 (human fibrosarcoma) | Cell invasion | 30 µg/mL | [5] |

Table 4: Antiviral Activity of Theaflavins

| Theaflavin Derivative | Virus | Cell Line | Assay | EC50 / IC50 Value | Reference |

| Theaflavin-3-gallate | SARS-CoV-2 Mpro | Cell-free | Mpro inhibition | 18.48 ± 1.29 μM | [7][8] |

| Theaflavin-3-gallate | SARS-CoV-2 | Vero cells | Viral transcript reduction | 75% reduction at 200 μM | [7][8] |

| Theaflavin derivatives (mixture) | Influenza virus (H1N1, H3N2, B) | --- | Neuraminidase activity | 9.27 to 36.55 μg/mL | [9] |

| Crude theaflavin extract | Bovine rotavirus | BSC-1 cells | Neutralization of infectivity | 0.125 μg/ml (for initial peaks) | [10] |

| Crude theaflavin extract | Bovine coronavirus | HRT-18 cells | Neutralization of infectivity | 34.7 μg/ml | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the in vitro studies of theaflavins.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, SPC-A-1, HT1080), macrophage cell lines (e.g., RAW 264.7), and other relevant cell lines (e.g., Vero, BSC-1, HRT-18) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat cells with various concentrations of theaflavins for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Determine the absorbance at 540 nm.

-

-

Cytokine Expression Analysis (ELISA or qPCR):

-

Treat cells with theaflavins and/or LPS as described above.

-

For ELISA, collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits.

-

For qPCR, extract total RNA from the cells, reverse transcribe to cDNA, and perform real-time PCR using specific primers for the target cytokine genes.

-

Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a solution of DPPH in methanol.

-

Mix the DPPH solution with various concentrations of theaflavins.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

-

Reactive Oxygen Species (ROS) Scavenging Assays (e.g., H2O2, Hydroxyl Radical):

-

These assays are often performed using chemiluminescence methods.

-

A system that generates the specific ROS is established (e.g., luminol-H2O2 for H2O2).

-

Theaflavin derivatives are added at various concentrations.

-

The chemiluminescence intensity is measured, and the reduction in intensity reflects the scavenging activity.

-

Anticancer Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with different concentrations of theaflavins for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Apoptosis Assay (Flow Cytometry):

-

Treat cancer cells with theaflavins for a specified time.

-

Harvest the cells and wash with PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.

-

Antiviral Assays

-

Viral Entry/Inhibition Assay:

-

Pre-incubate host cells with theaflavins for a certain period before viral infection, during infection, or post-infection to determine the stage of inhibition.

-

Infect the cells with the virus (e.g., HCV, SARS-CoV-2) at a specific multiplicity of infection (MOI).

-

After incubation, quantify the number of infected cells using methods like immunofluorescence staining for viral antigens or qPCR for viral RNA.

-

-

Enzyme Inhibition Assay (e.g., SARS-CoV-2 Mpro):

-

This is a cell-free assay.

-

The recombinant viral protease (e.g., Mpro) is incubated with a fluorogenic substrate.

-

Theaflavins are added at various concentrations.

-

The inhibition of protease activity is measured by the reduction in fluorescence signal.

-

Signaling Pathways and Experimental Workflows

The in vitro effects of theaflavins are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

Caption: Theaflavin-mediated inhibition of the NF-κB and MAPK signaling pathways.

Caption: Intrinsic apoptosis pathway induced by theaflavins in cancer cells.

Caption: General experimental workflow for assessing the anticancer activity of theaflavins.

References

- 1. In vitro and in vivo anti-inflammatory effects of theaflavin-3,3'-digallate on lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theaflavin, a black tea extract, is a novel anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Cancer Properties of Theaflavins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the black tea polyphenol theaflavin-2 on apoptotic and inflammatory pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An in vitro study of theaflavins extracted from black tea to neutralize bovine rotavirus and bovine coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on TF-3-G-cThea: A Technical Overview of a Novel Black Tea-Derived Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into TF-3-G-cThea, a compound identified as a storage-related marker in black tea. Extensive literature and database searches reveal that this compound is not a widely recognized or studied chemical entity, limiting the availability of in-depth experimental data. This document summarizes the foundational information available for this compound and provides a comprehensive overview of its likely constituent components: theaflavins (specifically theaflavin-3-gallate) and theasinensins. The known biological activities, general synthesis pathways, and relevant experimental data for these related compounds are presented to offer a contextual understanding for future research. Due to the nascent stage of research on this compound, this guide serves as a foundational resource to stimulate further investigation into its structure, bioactivity, and therapeutic potential.

Introduction to this compound

This compound has been identified as a marker compound associated with the storage of black tea (Camellia sinensis)[1][2][3]. The compound has a reported molecular weight of 827.74 g/mol and a molecular formula of C₄₂H₃₇NO₁₇[1][3]. The nomenclature "this compound" suggests a complex molecule likely derived from theaflavin-3-gallate ("TF-3-G") and a theasinensin moiety ("cThea"), both of which are well-known polyphenols formed during the enzymatic oxidation (fermentation) of tea leaves[4][5].

The precise chemical structure of this compound has not been elucidated in publicly available literature, and as such, no detailed experimental studies on its specific biological activities, mechanisms of action, or pharmacokinetic profiles are available. This document, therefore, focuses on the known properties of its presumed precursors to provide a basis for further research.

Physicochemical Properties of this compound

The only available quantitative data for this compound is its molecular formula and weight. This information is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₃₇NO₁₇ | [1][3] |

| Molecular Weight | 827.74 g/mol | [1][3] |

Overview of Theaflavins and Theasinensins

Theaflavins and theasinensins are major classes of polyphenols responsible for the characteristic color, taste, and health benefits of black tea. They are formed from the enzymatic oxidation and condensation of green tea catechins, primarily epicatechin (EC), epigallocatechin (EGC), epicatechin-3-gallate (ECG), and epigallocatechin-3-gallate (EGCG)[4][6].

Theaflavins

Theaflavins possess a benzotropolone ring structure and are known for a wide range of biological activities. Theaflavin-3-gallate (a component of theaflavin-2, often denoted as TF2A or TF2B) and theaflavin-3,3'-digallate (TF3) are among the most studied theaflavins. Their reported activities include:

-

Antioxidant Properties: Theaflavins are potent scavengers of reactive oxygen species (ROS), which can mitigate oxidative damage to cells[6].

-

Anti-inflammatory Effects: They have been shown to inhibit pro-inflammatory signaling pathways[6].

-

Anticancer Activity: Research suggests that theaflavins can induce apoptosis and inhibit cell proliferation in various cancer cell lines[6][7].

-

Antimicrobial and Antiviral Activity: Theaflavins have demonstrated inhibitory effects against a range of bacteria and viruses[6].

Theasinensins

Theasinensins are another group of dimeric catechins with a different linkage compared to theaflavins. They are also recognized for their health-promoting properties, including potent antioxidant and apoptosis-inducing activities[7].

Potential Synthesis and Experimental Protocols

As no specific synthesis or experimental protocols for this compound are available, this section outlines a generalized approach for the formation of its likely precursors, theaflavins and theasinensins, during black tea fermentation.

General Enzymatic Synthesis of Theaflavins and Theasinensins

The formation of these compounds is a complex process initiated by the disruption of tea leaf cells, which allows polyphenol oxidases (PPO) and peroxidases (POD) to interact with catechins[1][5].

Experimental Workflow:

References

- 1. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Activating Transcription Factor 3 (ATF3): A Comprehensive Technical Guide to its Therapeutic Potential

Introduction

Activating Transcription Factor 3 (ATF3) is a crucial member of the activating transcription factor/cAMP-responsive element-binding (ATF/CREB) family of transcription factors.[1] It functions as a "hub" of the cellular adaptive-response network, with its expression being induced by a wide array of cellular stresses.[2][3] While the term "TF-3-G-cThea" from the initial query remains ambiguous and could not be definitively identified within the current scientific literature, the extensive research surrounding "Transcription Factor 3," specifically ATF3, points to its significant role as a potential therapeutic target in a multitude of diseases. This technical guide provides an in-depth overview of ATF3's function, its implication in various pathologies, the signaling pathways it modulates, and the potential for therapeutic intervention.

The Dual Role of ATF3 in Disease

A striking feature of ATF3 is its context-dependent dual functionality, acting as either a tumor suppressor or an oncogene.[4][5] This paradoxical role is influenced by the specific cell type, the nature of the cellular stress, and the molecular partners with which it interacts.[4] As a homodimer, ATF3 typically acts as a transcriptional repressor. However, when it forms heterodimers with other bZIP proteins, such as c-Jun or ATF2, it can activate transcription.[5][6] This complexity underscores the challenges and opportunities in targeting ATF3 for therapeutic purposes.

ATF3 in Major Disease Areas

Cancer

ATF3's role in cancer is particularly multifaceted. Its expression is frequently altered in various cancer types, and it can influence tumor progression, metastasis, and response to therapy.

-

Breast Cancer: In breast cancer, high ATF3 expression has been correlated with tumor-node-metastasis (TNM) stage, invasion, and lymph node metastasis.[7] It can enhance cancer-initiating cell features and is involved in the TGFβ signaling pathway, which promotes cell motility.[8] However, other studies suggest a pro-apoptotic function in certain breast cancer cell lines.[9]

-

Colorectal Cancer (CRC): In CRC, elevated ATF3 expression is associated with a poor prognosis.[10][11] It has been shown to promote tumor growth and migration in CRC cell lines.[10]

-

Lung Cancer: Increased ATF3 expression in lung cancer is linked to advanced tumor grade, lymph node metastasis, and shorter overall survival.[12] It appears to promote cell proliferation, migration, and invasion.[12] In some contexts, however, it can act as a tumor suppressor by interacting with mutant p53.[4]

-

Other Cancers: ATF3's role has been investigated in numerous other cancers, including prostate, ovarian, and hepatocellular carcinoma, often with conflicting reports of it acting as both a tumor suppressor and an oncogene.[2][12][13]

Metabolic Diseases

ATF3 is a key regulator of glucose and lipid metabolism, making it a potential therapeutic target for metabolic disorders.[14][15]

-

Obesity and Diabetes: ATF3 plays a protective role against high-fat diet-induced obesity and improves glucose metabolism.[16][17] It is involved in adipocyte differentiation and can promote the browning of white adipose tissue.[2] In the context of diabetes, ATF3 is induced in pancreatic β-cells by pro-inflammatory cytokines and glucose.[2]

-

Atherosclerosis: ATF3 is implicated in the pathogenesis of atherosclerosis.[18] It can be induced in vascular endothelial cells by various stimuli and has been shown to have both pro-atherogenic and atheroprotective roles depending on the specific cellular context within the vascular wall.[15][18]

Cardiovascular Diseases

ATF3 is a critical regulator in the cardiovascular system, responding to various stress signals and influencing the pathogenesis of heart diseases.[1]

-

Cardiac Hypertrophy and Heart Failure: ATF3 appears to have a protective role in pathological cardiac hypertrophy by negatively regulating the MEK-ERK1/2 and JNK signaling pathways.[6] Upregulation of ATF3 in cardiac fibroblasts has been shown to protect against heart failure.[19]

-

Ischemic Heart Disease: ATF3 is induced during myocardial ischemia-reperfusion injury and can have cardioprotective effects.[20]

Neurological Disorders

In the nervous system, ATF3 is prominently upregulated in response to injury and plays a significant role in neuronal regeneration and neuroinflammation.[21][22]

-

Nerve Injury and Regeneration: Following peripheral nerve injury, ATF3 is strongly upregulated in neurons and glial cells, where it contributes to the regenerative response.[21][22][23]

-

Neuroinflammation: ATF3 is a key regulator of the innate immune response and can modulate neuroinflammation in conditions like stroke and spinal cord injury.[23][24] It can be upregulated in microglia, the resident immune cells of the central nervous system, to dampen inflammatory responses.[23]

Quantitative Data Summary

| Disease Area | Cancer Type/Condition | Finding | Reference |

| Cancer | Breast Cancer | 76.3% positive ATF3 expression in cancer tissues vs. 13.2% in adjacent normal tissues. | [7] |

| Colorectal Cancer | High ATF3 expression correlates with lower survival rates (p=0.008). | [10] | |

| Lung Cancer | High tumorous ATF3 expression significantly correlated with advanced tumor grade and lymph node metastasis. | [12] | |

| Cardiovascular | Cardiac Hypertrophy | ATF3 deficiency promoted a 50% greater increase in the heart weight to body weight ratio after aortic banding in mice. | [6] |

| Metabolic | Obesity | ATF3 knockout mice on a high-fat diet had significantly greater weight gain compared to wild-type mice. | [17] |

ATF3 Signaling Pathways

ATF3 is a nexus for numerous signaling pathways, integrating various stress signals to orchestrate a cellular response. Key pathways include:

-

TGFβ Signaling: ATF3 is induced by TGFβ and is essential for TGFβ to upregulate its target genes involved in cell motility, such as snail, slug, and twist.[8] ATF3 can also upregulate TGFβ expression, forming a positive feedback loop.[8]

-

MAPK Pathways (ERK, JNK, p38): The JNK pathway is a common mediator of ATF3 induction in response to cellular stress.[2] In cardiac hypertrophy, ATF3 provides negative feedback to the ERK and JNK pathways.[6] The p38 MAPK pathway is also involved in ATF3-mediated effects in cardiac fibroblasts.[19]

-

PI3K/Akt Signaling: In some cancers, ATF3 has been shown to be involved in radio-resistance via the PI3K/Akt signaling pathway.[4]

-

Toll-like Receptor (TLR) Signaling: ATF3 is a negative regulator of TLR signaling, suppressing the expression of pro-inflammatory cytokines.[20]

Therapeutic Strategies Targeting ATF3

Given its central role in various diseases, both inhibition and activation of ATF3 are being explored as therapeutic strategies.

-

ATF3 Inhibitors: Several small molecules have been identified as ATF3 inhibitors, including Curcumin, Resveratrol, and Emodin.[25] These compounds can interfere with ATF3's ability to bind to DNA, thereby modulating its transcriptional activity.[25]

-

ATF3 Activators/Inducers: Phytochemicals like sulfuretin have been shown to induce ATF3 expression and have beneficial effects in metabolic diseases.[16][17]

Experimental Protocols

Detailed below are generalized protocols for key experiments frequently used in ATF3 research.

Immunohistochemistry (IHC) for ATF3 Detection in Tissues

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against ATF3 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

-

Signal Detection: The signal is developed using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

Quantitative Real-Time PCR (qRT-PCR) for ATF3 mRNA Expression

-

RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up with cDNA, forward and reverse primers for ATF3 and a reference gene (e.g., GAPDH), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of ATF3 mRNA is calculated using the ΔΔCt method, normalized to the reference gene.

Western Blotting for ATF3 Protein Expression

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with a primary antibody against ATF3, followed by an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) for ATF3-DNA Binding

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against ATF3 to immunoprecipitate ATF3-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR or sequencing (ChIP-seq) to identify the DNA regions bound by ATF3.[11]

Visualizations

References

- 1. Activating transcription factor 3 in cardiovascular diseases: a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Master Regulator Activating Transcription Factor 3 (ATF3) in Metabolic Homeostasis and Cancer [frontiersin.org]

- 3. ATF3, a Hub of the Cellular Adaptive-Response Network, in the Pathogenesis of Diseases: Is Modulation of Inflammation a Unifying Component? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Master Regulator Activating Transcription Factor 3 (ATF3) in Metabolic Homeostasis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activating transcription factor 3 in immune response and metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activating Transcription Factor 3 Deficiency Promotes Cardiac Hypertrophy, Dysfunction, and Fibrosis Induced by Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and Clinical Significance of Activating Transcription Factor 3 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATF3, an adaptive-response gene, enhances TGFβ signaling and cancer-initiating cell features in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activating Transcription Factor 3 as a Novel Regulator of Chemotherapy Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overexpression of the transcription factor ATF3 with a regulatory molecular signature associates with the pathogenic development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Activating transcription factor 3 promotes malignance of lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Atf3 induction is a therapeutic target for obesity and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ATF3 and its emerging role in atherosclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cardiac Fibroblast-Specific Activating Transcription Factor 3 Protects Against Heart Failure by Suppressing MAP2K3-p38 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Activating Transcription Factor 3 and the Nervous System [frontiersin.org]

- 22. Activating Transcription Factor 3 and the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Microglial activating transcription factor 3 upregulation: An indirect target to attenuate inflammation in the nervous system [frontiersin.org]

- 24. The multifaceted roles of activating transcription factor 3 (ATF3) in inflammatory responses – Potential target to regulate neuroinflammation in acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for Theaflavin-3,3'-digallate (TF3) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin-3,3'-digallate (TF3), a prominent polyphenol found in black tea, has garnered significant attention in biomedical research for its potent biological activities.[1] This document provides detailed application notes and standardized protocols for the utilization of TF3 in cell culture experiments, drawing from a comprehensive review of preclinical studies. TF3 has been shown to exhibit a range of effects, including anti-proliferative, pro-apoptotic, and anti-angiogenic activities across various cancer cell lines.[2][3] Its mechanisms of action are multifaceted, primarily involving the induction of oxidative stress and the modulation of key signaling pathways such as MAPK and Akt/p53.[4][5]

Data Presentation: Quantitative Effects of TF3

The following tables summarize the dose-dependent effects of Theaflavin-3,3'-digallate on different cell lines as reported in the literature.

Table 1: IC50 Values of Theaflavin-3,3'-digallate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | 23.81 | 24 | MTT |

| IOSE-364 | Normal Ovarian Epithelial | 59.58 | 24 | MTT |

| A2780/CP70 (Tumorspheres) | Ovarian Cancer Stem Cells | 16.29 | Not Specified | MTS |

| OVCAR3 (Tumorspheres) | Ovarian Cancer Stem Cells | 21.20 | Not Specified | MTS |

| HCT116 | Colon Carcinoma | 17.26 | 72 | MTT |

| HCT116 (pre-treated TF3) | Colon Carcinoma | 8.98 - 9.59 | 72 (3h exposure) | WST-1 |

| LNCaP | Prostate Cancer | ~20 (significant inhibition) | 96 | MTT |

This data is compiled from multiple sources.[1][2][6][7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of TF3 on the viability and proliferation of adherent cell lines.

Materials:

-

Theaflavin-3,3'-digallate (TF3) stock solution (in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[2]

-

TF3 Treatment: Prepare serial dilutions of TF3 in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 50 µM.[2] An equal amount of DMSO should be used as a vehicle control.

-

Incubation: Remove the overnight culture medium and add 100 µL of the prepared TF3-containing medium to each well. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol enables the detection and quantification of apoptotic cells following TF3 treatment using flow cytometry.

Materials:

-

TF3-treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with the desired concentrations of TF3 for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of TF3 on the cell cycle distribution.

Materials:

-

TF3-treated and control cells

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with TF3 as required and harvest them.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Modulated by Theaflavin-3,3'-digallate

TF3 has been shown to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Caption: Signaling pathways modulated by TF3.

Experimental Workflow for Investigating TF3 Effects

The following diagram outlines a typical experimental workflow for studying the in vitro effects of TF3.

Caption: Experimental workflow for TF3 studies.

Conclusion

Theaflavin-3,3'-digallate is a promising natural compound with significant potential in cancer research. The protocols and data presented here provide a foundation for researchers to design and execute robust cell culture experiments to further elucidate the therapeutic potential of TF3. It is crucial to note that the optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and therefore should be empirically determined.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theaflavin-3, 3’-digallate inhibits ovarian cancer stem cells via suppressing Wnt/β-Catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-treated theaflavin-3,3′-digallate has a higher inhibitory effect on the HCT116 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TF-3-G-cThea Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are generalized based on available scientific literature for structurally related theaflavin derivatives and black tea extracts. As of the latest literature review, specific in vivo administration protocols for TF-3-G-cThea have not been published. Therefore, the provided information should be considered a starting point for study design, and empirical determination of optimal dosage, administration route, and experimental endpoints for this compound is highly recommended.

Introduction

This compound is identified as a storage-related marker compound in black tea.[1] As a member of the theaflavin family of polyphenols, it is structurally related to compounds that have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Theaflavins are formed during the enzymatic oxidation of catechins during the fermentation of tea leaves. The study of individual theaflavin derivatives is crucial to understanding their specific contributions to the health benefits associated with black tea consumption.

These notes provide a comprehensive overview of the current understanding of theaflavin bioactivity and offer generalized protocols for the administration of related compounds in animal models, which can be adapted for the investigation of this compound.

Potential Signaling Pathways of Theaflavin Derivatives

Theaflavin derivatives have been shown to modulate several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis. The following diagram illustrates a potential mechanism of action based on studies of related theaflavin compounds.

Quantitative Data from Studies on Theaflavins and Black Tea Extract

The following tables summarize dosage and administration data from studies on related compounds in animal models. This information can be used to guide dose-selection for this compound.

Table 1: Oral Administration of Black Tea Extract (BTE) in Rodent Models

| Animal Model | Compound/Extract | Dosage Range | Administration Route | Study Duration | Key Findings |

| Mice | Black Tea Extract | 40, 400, 4000 mg/kg/day | Intragastric gavage | 28 days | No observed toxicity at 40 and 400 mg/kg/day. |

| Mice | Black Tea Extract | 0.5, 1, 2 g/kg/day | Oral administration | 7 days | Dose-dependent suppression of uric acid levels. |

| Rats | 2.5% Aqueous BTE | 1 ml/100 g body weight/day | Gavage | Not specified | Ameliorated diabetes-associated oxidative stress. |

Table 2: Administration of Theaflavin Derivatives in Rodent Models

| Animal Model | Theaflavin Derivative | Dosage | Administration Route | Study Duration | Key Findings |

| Mice | Theaflavin-3,3′-digallate (TF3) | 10 mg/kg | Intraperitoneal injection | 14 days | Attenuated neointimal hyperplasia. |

| Rats | Theaflavin | Not specified | Not specified | Not specified | Ameliorated cerebral ischemia-reperfusion injury. |

Experimental Protocols

The following are detailed, generalized protocols for the administration of a novel theaflavin derivative like this compound in a mouse model.

General Experimental Workflow

Protocol for Oral Gavage Administration in Mice

Objective: To administer this compound orally to mice to assess its systemic effects.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose sodium, or corn oil)

-

Analytical balance

-

Vortex mixer and/or sonicator

-

pH meter

-

Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip

-

Syringes (1 mL)

-

70% ethanol for disinfection

-

Appropriate animal handling and restraint devices

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

-

Dissolve or suspend this compound in the chosen vehicle. Sonication or vortexing may be required to achieve a homogenous suspension. The stability of the compound in the vehicle should be predetermined.

-

Adjust the pH of the solution if necessary to a physiological range (pH 7.0-7.4).

-

Prepare a fresh dosing solution daily unless stability data indicates otherwise.

-

-

Animal Handling and Dose Administration:

-

Weigh each mouse to determine the exact volume of the dosing solution to be administered. A typical administration volume is 5-10 mL/kg body weight.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

-

Moisten the gavage needle with sterile water or the vehicle to facilitate smooth passage.

-

With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.

-

Slowly dispense the dosing solution into the stomach.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress (e.g., coughing, difficulty breathing), which could indicate improper administration into the trachea.

-

-

Post-Administration Monitoring:

-

Return the animal to its cage.

-

Monitor for any adverse effects throughout the study period.

-

Protocol for Intraperitoneal (IP) Injection in Mice

Objective: To administer this compound directly into the peritoneal cavity for rapid systemic absorption.

Materials:

-

This compound

-

Sterile, pyrogen-free vehicle (e.g., saline, phosphate-buffered saline)

-

Syringes (1 mL) with 25-27 gauge needles

-

70% ethanol for disinfection

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in a sterile vehicle suitable for injection. The solution must be sterile-filtered (0.22 µm filter).

-

Ensure the final solution is at a physiological pH.

-

-

Animal Handling and Injection:

-

Weigh the mouse to calculate the injection volume. A typical IP injection volume is 10 mL/kg.

-

Properly restrain the mouse to expose the abdomen. The mouse can be tilted head-down to move the abdominal organs away from the injection site.

-

The injection site is typically in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.

-

Slowly inject the solution.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress, pain, or inflammation at the injection site.

-

Considerations for Study Design

-

Dose Range Finding: It is advisable to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) and to select appropriate doses for the main study.

-

Control Groups: A vehicle control group is essential. A positive control group (a compound with known effects) can also be included for comparison.

-

Pharmacokinetics: If resources permit, a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound would be highly valuable for interpreting the results of efficacy studies.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

By following these generalized protocols and considerations, researchers can design and execute robust in vivo studies to elucidate the biological activities and therapeutic potential of this compound.

References

Application Notes and Protocols for the Quantification of Theaflavin-3-O-gallate (TF-3-G)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavins, a class of polyphenolic compounds formed during the enzymatic oxidation of catechins in tea fermentation, are of significant interest due to their potential health benefits, including antioxidant and anticancer properties. Among the major theaflavins, Theaflavin-3-O-gallate (TF-3-G) is a key bioactive constituent. Accurate and precise quantification of TF-3-G in tea extracts and related products is crucial for quality control, standardization, and pharmacological studies. This document provides detailed application notes and protocols for the analytical quantification of TF-3-G, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable technique.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of theaflavins. HPLC with UV-Vis or photodiode array (PDA) detection is the most common and validated method, offering high resolution and sensitivity for separating individual theaflavin derivatives.[1][2][3][4][5] Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for structural confirmation and can provide higher sensitivity, while UV-Vis spectrophotometry offers a simpler, more rapid approach for the determination of total theaflavins.[6][7][8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of theaflavins, including TF-3-G, using HPLC. These values are compiled from various studies and serve as a reference for method development and validation.

| Analyte | Linearity (r²) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) | Reference |

| Theaflavin (TF) | > 0.999 | ~0.01 - 0.5 | ~0.03 - 1.5 | 85 - 110 | [9][10] |

| Theaflavin-3-O-gallate (TF-3-G) | > 0.999 | ~0.01 - 0.5 | ~0.03 - 1.5 | 85 - 110 | [10] |

| Theaflavin-3'-O-gallate | > 0.999 | ~0.01 - 0.5 | ~0.03 - 1.5 | 85 - 110 | [10] |

| Theaflavin-3,3'-di-O-gallate | > 0.999 | ~0.01 - 0.5 | ~0.03 - 1.5 | 85 - 110 | [10] |

Note: The exact values for LOD, LOQ, and recovery can vary depending on the specific instrumentation, chromatographic conditions, and sample matrix.

Experimental Protocols

Protocol 1: Quantification of TF-3-G in Black Tea Leaves by HPLC-PDA

This protocol details a common method for the extraction and quantification of TF-3-G from dried black tea leaves.

1. Materials and Reagents

-

Dried black tea powder

-

Ethanol (50%, aqueous)

-

L-Ascorbic acid

-

Distilled water

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial, HPLC grade)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Reference standards for theaflavins (including TF-3-G)

2. Sample Preparation and Extraction

-

Weigh 1 g of finely ground dry black tea powder.

-

Add 40 mL of 50% aqueous ethanol containing 2% L-ascorbic acid.[1][2][3]

-

Sonicate the mixture for 20 minutes.

-

Repeat the extraction two more times, combining the supernatants.

-

Dilute the combined ethanol extract 4-fold with distilled water.[1][2][3]

-

Condition a C18 SPE cartridge by passing methanol followed by distilled water.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances, followed by 15% ethanol.[1][3]

-

Concentrate the eluate under reduced pressure and dissolve the residue in a known volume of the mobile phase for HPLC analysis.

3. HPLC-PDA Conditions

-

Column: ODS C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2][3][11]

-

Mobile Phase A: Distilled water with 0.5% acetic acid.[2][3]

-

Gradient Elution: A linear gradient system should be optimized to achieve sufficient separation of theaflavin isomers. A typical gradient might be: 0-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[4]

-

Detection: Photodiode array detector monitoring at 270 nm for theaflavins.[5] Characteristic absorption peaks for theaflavins can also be found around 375 nm.[6]

-

Injection Volume: 20 µL.

4. Calibration and Quantification

-

Prepare a series of standard solutions of TF-3-G of known concentrations.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.